[(3-Chloro-2-fluorophenyl)methyl](propan-2-yl)amine
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Overview
Description
(3-Chloro-2-fluorophenyl)methylamine is an organic compound with the molecular formula C10H12ClFN It is a derivative of benzylamine, where the benzyl group is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of (3-Chloro-2-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization, depending on the physical properties of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine, while oxidation with potassium permanganate can produce an imine.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-fluorophenyl)methylamine
- (3-Chloro-2-fluorophenyl)methylamine
- (3-Chloro-2-fluorophenyl)methylamine
Uniqueness
(3-Chloro-2-fluorophenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the benzyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)13-6-8-4-3-5-9(11)10(8)12/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBDNWMKBKXATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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